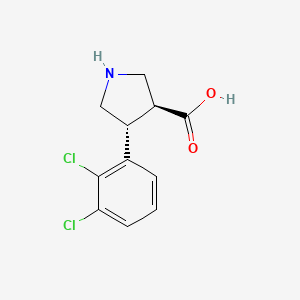

(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid

Description

(3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-56-4) is a pyrrolidine derivative with a molecular formula of C₁₁H₁₁Cl₂NO₂ and a molecular weight of 260.12 g/mol . The compound features a 2,3-dichlorophenyl substituent on the pyrrolidine ring, which confers distinct electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWXYXBTTNSUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694410 | |

| Record name | 4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049978-56-4 | |

| Record name | 4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and pyrrolidine.

Formation of Intermediate: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.

Cyclization: The Schiff base is then cyclized under acidic conditions to form the pyrrolidine ring.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to (3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid exhibit antiviral and antimicrobial activities. The dichlorophenyl group is known to enhance the biological activity of pyrrolidine derivatives by improving their interaction with biological targets. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication and bacterial growth, suggesting potential for drug development against infections .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of pyrrolidine derivatives. The specific stereochemistry of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthetic Organic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to use it in the synthesis of more complex molecules. For example, it can be employed in the creation of various pharmaceuticals by serving as an intermediate in multi-step synthesis processes .

Chiral Auxiliary

The compound's chiral nature makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. This property is particularly valuable in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry to ensure efficacy and minimize side effects .

Case Study 1: Synthesis of Antiviral Agents

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing novel antiviral agents. The synthesized compounds showed significant activity against influenza viruses in vitro, indicating that this compound could be pivotal in developing new antiviral therapies .

Case Study 2: Neuroprotective Research

Another research project focused on evaluating the neuroprotective effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to control groups, suggesting its potential application in neuroprotection strategies .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific interactions.

Comparison with Similar Compounds

Positional Isomers: 2,5-Dichloro vs. 2,3-Dichloro Substitution

- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6) differs in the chlorine substitution pattern (2,5 vs. 2,3). The hydrochloride salt form enhances solubility, as noted in its commercial availability .

Substituent Type: Methoxy vs. Chloro Groups

- (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: N/A) replaces chlorine atoms with methoxy groups. The molecular weight increases to ~307 g/mol (estimated), and the compound is marketed for research use .

Monochloro Derivatives: Meta- vs. Para-Substitution

- (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1047651-80-8) and (3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: N/A) feature single chlorine atoms in meta and para positions, respectively. The para-chloro derivative has a molecular weight of 262.14 g/mol, slightly higher than the target compound .

Trifluoromethyl Substitution

- (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) introduces a trifluoromethyl group, which is highly electronegative and lipophilic. This substitution enhances metabolic stability but increases molecular weight to 259.22 g/mol . Safety data indicate toxicity (H301: toxic if swallowed), highlighting the impact of substituents on hazard profiles .

Heteroaromatic Variants

- (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1392212-96-2) replaces the phenyl ring with a pyridine moiety. The nitrogen atom introduces hydrogen-bonding capability, altering solubility and target selectivity. The dihydrochloride salt further enhances aqueous solubility .

Biological Activity

(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 1049978-56-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C11H12Cl2N O2

- Molecular Weight : 260.12 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial effects.

Anticancer Activity

A study highlighted the structure-dependent anticancer activity of derivatives related to this compound. Key findings include:

- Cell Line Tested : A549 human pulmonary cancer cells.

- Viability Reduction : The compound demonstrated a significant reduction in cell viability:

Antimicrobial Activity

The antimicrobial potential of related compounds was assessed against multidrug-resistant strains:

- Compounds derived from this compound were screened for activity against Gram-positive bacteria and fungi.

- Results indicated that while some derivatives exhibited no significant antibacterial or antifungal activity (MIC > 128 µg/mL), others showed promising results warranting further investigation .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Concentration Tested | Viability Reduction (%) | Significance (p-value) |

|---|---|---|---|---|

| Anticancer | A549 | 100 µM | 21.2 | <0.0001 |

| Anticancer | A549 | 100 µM | 67.4 | 0.003 |

| Antimicrobial | Various bacteria | >128 µg/mL | No significant activity | - |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the presence of the carboxylic acid group plays a crucial role in its interaction with biological targets.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.